molecular formula C7H8N2O2 B1315563 Ethyl pyrimidine-4-carboxylate CAS No. 62846-82-6

Ethyl pyrimidine-4-carboxylate

Cat. No. B1315563
CAS RN: 62846-82-6
M. Wt: 152.15 g/mol
InChI Key: DWRWSNAREGLUHZ-UHFFFAOYSA-N
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Description

“Ethyl pyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H8N2O2 . It is used in various applications in scientific research .


Synthesis Analysis

The synthesis of “Ethyl pyrimidine-4-carboxylate” has been discussed in several studies . For instance, one study described the synthesis of these derivatives and their biological activities . Another study discussed the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .


Molecular Structure Analysis

The molecular structure of “Ethyl pyrimidine-4-carboxylate” consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 152.15 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “Ethyl pyrimidine-4-carboxylate” have been studied in various contexts . For example, one study discussed the reaction of the compound with amino phenyl urea and thiourea derivatives .


Physical And Chemical Properties Analysis

“Ethyl pyrimidine-4-carboxylate” is a solid substance under normal conditions . It is stable under normal conditions and incompatible with strong oxidizing agents .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl pyrimidine-4-carboxylate derivatives, such as ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylates, are used in the synthesis of various chemical compounds. They undergo alkylation to form quaternary salts which can decompose to yield different derivatives like 2-alkylaminopyridines (Landquist, 1971).
  • The compound is also involved in microwave-mediated regioselective synthesis under solvent-free conditions, leading to novel pyrimido[1,2-a]pyrimidines (Eynde et al., 2001).

Therapeutic Applications

  • Ethyl pyrimidine-4-carboxylate derivatives have been explored for their potential in antioxidant and radioprotective activities. For instance, a novel pyrimidine derivative was evaluated for in vitro antioxidant activity and in vivo radioprotection in a Drosophila melanogaster model (Mohan et al., 2014).
  • Some derivatives have shown potential as antiulcer agents. This includes compounds like Ethyl-2 [(substituted thio) 1, 4 dihydro 6 methyl 4phenyl] 5 pyrimidine carboxylate, which demonstrated significant anti-ulcer activity in experimental studies (Gupta et al., 2014).

Biological Activity Studies

  • Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues have been synthesized and evaluated as inhibitors of AP-1 and NF-κB mediated gene expression, indicating potential therapeutic applications (Palanki et al., 2002).

Antiallergy Applications

  • A series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives, including ethyl 6-ethyl-3,4-dihydro-4-oxothieno-[2,3-d]pyrimidine-2-carboxylate, demonstrated significant antiallergenic activity in in vitro and in vivo tests (Temple et al., 1979).

Optical and Electronic Properties

  • The pyrimidine derivatives, including ethyl pyrimidine-4-carboxylate, have been studied for their nonlinear optical (NLO) properties, showing potential applications in optoelectronic and high-tech applications (Hussain et al., 2020).

Safety And Hazards

“Ethyl pyrimidine-4-carboxylate” can cause skin and eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes when handling the compound .

Future Directions

The future directions for “Ethyl pyrimidine-4-carboxylate” research could involve further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, more studies are needed to fully understand its mechanism of action and its potential applications in medicinal chemistry .

properties

IUPAC Name

ethyl pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-5-9-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRWSNAREGLUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545651
Record name Ethyl pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl pyrimidine-4-carboxylate

CAS RN

62846-82-6
Record name Ethyl pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl Pyrimidine-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Triethylamine (48.03 g, 0.475 mmol) was added to a solution of ethyl 2,6-dichloropyrimidine-4-carboxylate (intermediate 4, 38.60 g, 0.175 mmol) in tetrahydrofuran (700 ml). The solution was added with Palladium-carbon (5%), and stirred under a hydrogen atmosphere for 6 hours. The solid in the reaction system was removed by filtration, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give ethyl pyrimidine-4-carboxylate (intermediate 5, 23.06 g, 87%).
Quantity
48.03 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
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Palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of sodium ethoxide (0.9 g. .039 g. atom of sodium in 75 ml. of ethanol) was added 6.24 g. (0.03 mole) of diethyl malonate. The ethanol was removed in a rotary evaporator. To the residue was added 100 ml. of dimethyl formamide followed by 3.3 g. (0.013 mole) of 7-methylthio-1-isopropyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione. The reaction mixture was heated under reflux for 1 hour, cooled in ice and poured into 400 ml. of water. The solution was acidified with conc. hydrochloric acid and the resulting product was collected by suction filtration. Recrystallization from ethanol gave 2 g. of product--m.p. 138°-140° C.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.03 mol
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reactant
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0.013 mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Triethylamine (48.03 g, 0.475 mmol) was added to a solution of ethyl 2,6-dichloropyrimidine-4-carboxylate (38.60 g, 0.175 mmol) in tetrahydrofuran (700 ml). 5% Palladium-carbon was added and the mixture was stirred under a hydrogen atmosphere for 6 hrs. The solid in the reaction system was removed by filtration, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give ethyl pyrimidine-4-carboxylate (23.06 g, 87%).
Quantity
48.03 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the chemoselective synthesis of ethyl pyrimidine-4-carboxylates described in the research?

A1: The research [] highlights a novel synthetic route for ethyl 2,5-disubstituted pyrimidine-4-carboxylates. The reaction utilizes unsymmetrical enamino diketones and N–C–N dinucleophiles, achieving high chemoselectivity. This is significant because it allows for the controlled and specific addition of substituents onto the pyrimidine ring, expanding the possibilities for creating diverse pyrimidine derivatives. This control is crucial for exploring the structure-activity relationships of these compounds and potentially identifying novel drug candidates.

Q2: What specific application of ethyl pyrimidine-4-carboxylates is explored in the research?

A2: The research [] goes beyond just synthesis and demonstrates the utility of the synthesized ethyl pyrimidine-4-carboxylates by utilizing them as precursors for creating another important class of compounds: pyrimido[4,5-d]pyridazin-8(7H)-ones. This highlights the potential of these synthesized intermediates in building more complex heterocyclic systems, which are often found in biologically active molecules.

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